Product packaging for 4-Bromo-7,8-dimethoxyquinoline(Cat. No.:CAS No. 1253789-70-6)

4-Bromo-7,8-dimethoxyquinoline

Cat. No.: B577605
CAS No.: 1253789-70-6
M. Wt: 268.11
InChI Key: OXYDBWWUIQWTIZ-UHFFFAOYSA-N
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Description

4-Bromo-7,8-dimethoxyquinoline is a high-purity chemical intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. Its core research value lies in its role as a key precursor for the synthesis of complex quinoline derivatives with significant biological potential. The bromine atom on the quinoline scaffold allows for further functionalization via cross-coupling and nucleophilic substitution reactions, enabling the creation of diverse compound libraries for biological screening . Quinoline derivatives are extensively investigated for their antiproliferative properties against various cancer cell lines . Specifically, structurally similar brominated and methoxylated quinoline compounds have demonstrated potent inhibitory effects on human topoisomerase I, a critical enzyme target for DNA replication and cancer therapy . Furthermore, related dimethoxyquinoline scaffolds have been rationally designed and utilized as core structures in developing novel electrocatalysts, such as mediators for hydrogen atom transfer (HAT) processes in the etherification of C(sp3)─H bonds, showcasing their utility in synthetic methodology development . This reagent provides researchers with a critical building block for constructing novel molecules aimed at probing biological mechanisms and developing new therapeutic agents and synthetic tools.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10BrNO2 B577605 4-Bromo-7,8-dimethoxyquinoline CAS No. 1253789-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7,8-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-14-9-4-3-7-8(12)5-6-13-10(7)11(9)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYDBWWUIQWTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=CC(=C2C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677801
Record name 4-Bromo-7,8-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253789-70-6
Record name 4-Bromo-7,8-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromo 7,8 Dimethoxyquinoline

Historical and Evolution of Quinoline (B57606) Synthesis Relevant to Dimethoxy-Bromo Substitution

The synthesis of the quinoline ring system has a rich history dating back to the 19th century. iipseries.org Many classical named reactions have been developed, providing the foundational knowledge for constructing this bicyclic heterocycle. iipseries.orgnih.govtubitak.gov.tr While these methods were not originally designed for the specific substitution pattern of 4-Bromo-7,8-dimethoxyquinoline, their principles have been adapted and modified over the years to achieve greater control over regioselectivity and functional group tolerance. tubitak.gov.trresearchgate.net

Classical Annulation Reactions

Several seminal reactions have defined the landscape of quinoline synthesis. iipseries.orgresearchgate.net These methods typically involve the condensation and cyclization of anilines or related precursors with carbonyl compounds or their equivalents. iipseries.orgresearchgate.net

The Skraup synthesis , developed in 1880, is one of the oldest methods, reacting aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The Doebner-von Miller reaction is a modification of the Skraup synthesis, using α,β-unsaturated aldehydes or ketones in the presence of a Lewis or Brønsted acid. iipseries.orgresearchgate.net The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones in the presence of an acid catalyst. iipseries.org

The Conrad-Limpach synthesis and the related Knorr synthesis involve the reaction of anilines with β-ketoesters to produce quinolones, which can then be converted to quinolines. iipseries.orgtubitak.gov.tr The Pfitzinger reaction utilizes isatin (B1672199) and a carbonyl compound to generate quinoline-4-carboxylic acids. iipseries.orgtubitak.gov.tr

A particularly relevant classical method is the Friedländer annulation , which involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.orgustc.edu.cn This method is considered one of the most straightforward approaches for synthesizing substituted quinolines. tubitak.gov.trustc.edu.cn

Table 1: Overview of Classical Quinoline Annulation Reactions

Reaction Name Precursors Key Reagents/Conditions Typical Product
Skraup Synthesis Aniline, Glycerol Sulfuric acid, Oxidizing agent Quinoline
Doebner-von Miller Reaction Aniline, α,β-Unsaturated carbonyl Acid catalyst Substituted quinolines
Combes Synthesis Aniline, β-Diketone Acid catalyst 2,4-Disubstituted quinolines
Conrad-Limpach Synthesis Aniline, β-Ketoester --- 4-Quinolones
Pfitzinger Reaction Isatin, Carbonyl compound Base Quinoline-4-carboxylic acids
Friedländer Annulation 2-Aminoaryl aldehyde/ketone, Methylene (B1212753) ketone Acid or base catalyst Substituted quinolines

The evolution of these methods has focused on improving yields, regioselectivity, and functional group compatibility, paving the way for the synthesis of complex, polysubstituted quinolines like this compound. tubitak.gov.trresearchgate.net

Regioselective Synthesis of this compound Scaffold

Achieving the specific 4-bromo-7,8-dimethoxy substitution pattern requires careful strategic planning to control the placement of each functional group on the quinoline core. This can be accomplished through direct functionalization of a pre-formed dimethoxyquinoline or by constructing the quinoline ring with the desired substituents already in place.

Strategies for Direct Bromination at the C-4 Position of Dimethoxyquinolines

Direct bromination of a 7,8-dimethoxyquinoline precursor at the C-4 position is a potential route. However, direct halogenation of quinolines can often lead to a mixture of products with poor regioselectivity. The electron-donating methoxy (B1213986) groups at C-7 and C-8 activate the benzene (B151609) ring towards electrophilic substitution, potentially competing with substitution on the pyridine (B92270) ring.

Therefore, achieving selective C-4 bromination would likely require the use of specific brominating agents and reaction conditions that favor substitution on the pyridine ring, possibly through a mechanism involving the quinoline nitrogen.

Sequential Construction Incorporating Methoxy Groups at C-7 and C-8

A more controlled approach involves the synthesis of the quinoline ring with the methoxy groups already positioned at C-7 and C-8. This can be achieved by starting with a correspondingly substituted aniline derivative. For example, 2,3-dimethoxyaniline (B1295422) can serve as a key starting material.

A plausible synthetic route could involve a modified Friedländer synthesis or a similar annulation reaction. The challenge then becomes the selective introduction of the bromine atom at the C-4 position. This might be accomplished by first synthesizing 7,8-dimethoxyquinolin-4-one, which can then be converted to 4-chloro-7,8-dimethoxyquinoline. Subsequent nucleophilic substitution or a Sandmeyer-type reaction could potentially introduce the bromo group.

A concise synthesis of a 7,8-dihydroxyquinoline derivative involved the Ag(I)-catalyzed cycloisomerization of an N-propargylaniline precursor to form the quinoline skeleton. mdpi.comnih.gov A similar strategy could be envisioned for the synthesis of 7,8-dimethoxyquinoline, followed by selective bromination.

Multi-Component Reactions (MCRs) and Cascade Cyclization Approaches

Modern synthetic chemistry has seen a rise in the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. rsc.orgresearchgate.net These reactions are highly efficient and offer a convergent approach to diverse molecular scaffolds. rsc.orgresearchgate.net Several MCRs, such as the Povarov reaction, have been successfully employed for the synthesis of a wide variety of substituted quinolines. rsc.orgnih.gov

Cascade reactions, also known as domino or tandem reactions, are another powerful tool in which multiple bond-forming events occur in a single operational step without the isolation of intermediates. bohrium.comresearchgate.net These processes can rapidly build molecular complexity from simple starting materials. bohrium.com

For the synthesis of this compound, an MCR or cascade approach could potentially bring together a substituted aniline, an aldehyde, and an alkyne or other coupling partner to construct the quinoline core with the desired functionalities in a highly efficient manner. For instance, an iron-catalyzed three-component radical cascade cyclization has been developed to access cyanoalkylsulfonyl quinolino-quinazolinones, demonstrating the potential of such strategies for creating complex quinoline derivatives. bohrium.com An efficient approach to 4-chloro quinolines has also been developed via a TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides. rsc.org

Table 2: Comparison of Regioselective Synthesis Strategies

Strategy Description Advantages Challenges
Direct C-4 Bromination Introduction of bromine directly onto a pre-formed 7,8-dimethoxyquinoline. Potentially shorter synthetic route. Poor regioselectivity, risk of multiple brominations.
Sequential Construction Building the quinoline ring from a precursor already containing the 7,8-dimethoxy pattern. Greater control over substituent placement. May require a longer synthetic sequence.
MCRs and Cascade Cyclizations Combining multiple starting materials in a single step to form the functionalized quinoline. rsc.orgresearchgate.netbohrium.com High atom and step economy, rapid access to complexity. rsc.orgnih.gov Requires careful design of substrates and reaction conditions to achieve desired regioselectivity.

Catalytic and Sustainable Synthetic Approaches for this compound

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. tandfonline.comijpsjournal.comresearchgate.net This includes the use of catalytic systems to improve efficiency and reduce waste, as well as the exploration of greener reaction conditions. tandfonline.comijpsjournal.com

The use of transition metal catalysts, such as those based on copper, palladium, rhodium, and ruthenium, has revolutionized quinoline synthesis. organic-chemistry.orgmdpi.comacs.org These catalysts can facilitate a wide range of transformations, including C-H activation, cross-coupling reactions, and cyclization processes, often under milder conditions than traditional methods. mdpi.comacs.org For example, copper-catalyzed MCRs have been developed for the synthesis of substituted quinolines. acs.org Rhodium-catalyzed C-H activation and annulation reactions have also proven effective for constructing the quinoline core. mdpi.com

The principles of green chemistry are increasingly being applied to quinoline synthesis. nih.govresearchgate.netijpsjournal.com This includes the use of non-toxic and renewable starting materials, the replacement of hazardous solvents with greener alternatives like water or ethanol, and the development of catalyst-free and solvent-free reaction conditions. tandfonline.comresearchgate.net Microwave-assisted synthesis has also emerged as a powerful tool for accelerating reaction rates and improving yields in quinoline synthesis. tandfonline.com

While specific catalytic and sustainable methods for the synthesis of this compound are not extensively documented, the general principles and methodologies developed for other substituted quinolines are directly applicable. Future research in this area will likely focus on adapting these green and catalytic approaches to the specific challenges posed by the synthesis of this compound.

Transition Metal-Catalyzed Methods (e.g., Rh, Cu, Fe, Pd) for Quinoline Ring Formation

The synthesis of the quinoline scaffold, the core of this compound, is effectively achieved through various transition metal-catalyzed reactions. These metals facilitate key bond formations, often under milder conditions and with greater efficiency than classic methods. rsc.org Catalysts based on palladium, rhodium, copper, and iron have become powerful tools for constructing the quinoline ring system via annulation, cyclization, and dehydrogenative coupling reactions. rsc.orgacs.org

Palladium (Pd): Palladium catalysis is a prominent strategy for quinoline synthesis. nih.gov Methods include the denitrogenative cascade reaction of o-aminocinnamonitriles with arylhydrazines, which provides an efficient pathway to quinolines. nih.gov Another approach is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for acids or bases and tolerates a wide range of functional groups. rsc.orgscispace.com Furthermore, Pd-catalyzed intermolecular aerobic annulation of o-alkenylanilines with alkynes allows for the construction of polysubstituted quinolines. organic-chemistry.org

Rhodium (Rh): Rhodium catalysts offer mild and regioselective pathways to quinoline derivatives. rsc.org An environmentally friendly protocol utilizes a recyclable Rh(II)acetate/TPPTS catalytic system in an aqueous medium for the reaction of anilines with allyl alcohols. rsc.org Rh(III)-catalyzed C–H activation and annulation of acrylic acids with anthranils represents a modular approach where a carboxylic acid group acts as a traceless directing group, leading to diverse quinoline products. thieme-connect.com

Copper (Cu): As an earth-abundant and less toxic metal, copper has gained significant traction in catalysis. ijpsjournal.com Copper-catalyzed methods are noted for their cost-effectiveness and environmental friendliness. organic-chemistry.org Efficient syntheses include the cyclization of 2-aminobenzyl alcohol with ketones through an acceptorless dehydrogenation pathway, which can be performed with low catalyst loading under relatively mild conditions. nih.gov Other domino reactions catalyzed by copper involve the reaction of enaminones with 2-halobenzaldehydes to form the quinoline ring via sequential aldol (B89426) reaction, C(aryl)–N bond formation, and elimination. rsc.org

Iron (Fe): Iron is an inexpensive and environmentally benign catalyst for quinoline synthesis. ijpsjournal.comrsc.org Single-atom iron catalysts have shown exceptional reactivity in acceptorless dehydrogenative coupling reactions, outperforming many other systems in synthesizing quinolines from amino alcohols and ketones or other alcohols. acs.orgnih.gov Iron(III)-catalyzed three-component domino reactions of anilines, aldehydes, and nitroalkanes also provide a simple, one-pot strategy to produce substituted quinolines in high yields under ambient air. rsc.org

The table below summarizes various transition metal-catalyzed methods for quinoline ring formation.

Catalyst SystemReactantsReaction TypeKey Advantages
Palladium (PdCl2) o-aminocinnamonitriles, arylhydrazinesDenitrogenative CascadeEfficient access to substituted quinolines. nih.gov
Palladium (Pd(OAc)2) Aryl allyl alcohols, anilinesOxidative CyclizationWorks without acid/base, broad substrate scope. rsc.orgscispace.com
Rhodium ([RhCp*Cl2]2) Acrylic acids, anthranilsC-H Amination/AnnulationModular, high regioselectivity, mild conditions. thieme-connect.com
Copper (Cu(OTf)2) Imines, alkynesTandem Addition/CyclizationSimple, efficient, proceeds at room temperature. organic-chemistry.org
Copper (Cu(I)) 2-aminobenzyl alcohol, ketonesAcceptorless DehydrogenationUses low catalyst loading, mild conditions. nih.gov
Iron (FeSA-N/C) Amino alcohols, ketones/alcoholsAcceptorless DehydrogenationHighly efficient single-atom catalyst, high turnover number. acs.orgnih.gov
Iron (Fe(acac)3) Aldehydes, terminal alkynes, aminesThree-component CouplingCost-effective, environmentally friendly. organic-chemistry.org

Green Chemistry Principles in Synthesis (e.g., Solvent-free, Microwave-assisted, Organocatalysis)

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles have been increasingly applied to the synthesis of quinolines. ijpsjournal.comijfans.org These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances.

Microwave-Assisted (MW) Synthesis: Microwave irradiation has become a popular technique for accelerating organic reactions. nih.gov Compared to conventional heating, microwave-assisted synthesis often leads to dramatically shorter reaction times, cleaner product formation, and improved yields. nih.govacs.org This technology has been successfully applied to multicomponent domino reactions for synthesizing fused heterocyclic systems, including quinoline derivatives, highlighting its value for creating molecular libraries efficiently. acs.orglew.ro For instance, the synthesis of polyheterocyclic-fused quinoline-2-thiones has been achieved in water using microwave assistance without any catalysts, yielding products in high yields with a remarkable E-factor of 0.45. rsc.org

Solvent-Free Synthesis: Conducting reactions without a solvent, or in a green solvent like water, is a cornerstone of green chemistry. ijpsjournal.comjocpr.com Solvent-free and catalyst-free conditions have been developed for an environmentally benign synthesis of quinolines from imines and styrene, avoiding the use of destructive organic solvents. jocpr.com Similarly, catalyst systems have been designed to work under solvent-free conditions at elevated temperatures, such as the use of a nanoporous TiO2 catalyst for the reaction of o-aminobenzophenone, aldehydes, and ammonium (B1175870) acetate (B1210297). frontiersin.org

Organocatalysis: Organocatalysis offers a metal-free alternative to traditional transition-metal catalysis, thereby avoiding issues of metal toxicity and cost. researchgate.net Chiral phosphoric acid, for example, has been used as an efficient organocatalyst in the atroposelective Friedländer heteroannulation to produce axially chiral polysubstituted 4-arylquinolines with high yields and enantioselectivities. nih.gov Organocatalytic approaches have also been developed for the rapid synthesis of complex quinoline derivatives through one-pot multicomponent reactions, providing access to polycyclic structures with multiple stereogenic centers in high yields and excellent stereoselectivities. acs.org

The table below outlines various green synthetic methods for the quinoline core.

Green PrincipleMethod/CatalystReactantsKey Advantages
Microwave-Assisted No Catalystortho-heteroaryl anilines, CS2 (in water)Catalyst-free, high yields, excellent E-factor. rsc.org
Microwave-Assisted N/AAldehydes, enaminones, malononitrileShort reaction times, operational simplicity, minimal environmental impact. acs.org
Solvent-Free No CatalystImines, styreneAvoids organic solvents, eco-friendly protocol. jocpr.com
Solvent-Free Nanoporous TiO2o-aminobenzophenone, aldehydes, ammonium acetateReusable catalyst, short reaction times, high reaction rates. frontiersin.org
Organocatalysis Chiral Phosphoric Acid2-aminoaryl ketones, α-methylene carbonylsMetal-free, high yields and enantioselectivities for chiral quinolines. nih.gov
Organocatalysis Amine Catalysts(E)-6-phenylhex-5-enal, nitroalkenes, anilinesMetal-free, one-pot synthesis of complex polycyclic quinolines. acs.org

Comparative Analysis of Synthetic Pathways: Efficiency and Selectivity

The choice of a synthetic pathway for a target molecule like this compound depends on a comparative analysis of factors such as efficiency, selectivity, cost, and environmental impact. Traditional methods for quinoline synthesis, such as the Skraup and Friedländer reactions, often require harsh conditions, toxic reagents, and can suffer from low yields and poor regioselectivity. ijfans.orgjocpr.com

Green Chemistry Approaches: Green methods are designed to overcome the environmental drawbacks of both classical and some transition metal-catalyzed syntheses. Microwave-assisted reactions drastically cut down on energy consumption and reaction times. nih.gov Solvent-free reactions minimize waste and the use of hazardous materials. jocpr.com Organocatalysis provides a non-toxic, metal-free alternative, which is particularly valuable in the synthesis of pharmaceuticals. researchgate.net While often highly selective, organocatalysts may require higher catalyst loadings compared to their transition metal counterparts, and some green methods may not yet match the sheer catalytic activity or turnover numbers of the most advanced metallic systems. acs.org

The ultimate synthesis of this compound would likely involve a multi-step process where the quinoline ring is first formed and then functionalized. An efficient pathway might employ an iron- or copper-catalyzed cyclization to create the 7,8-dimethoxyquinoline core, leveraging low-cost and low-toxicity metals. Subsequent regioselective bromination at the C-4 position would complete the synthesis. While direct bromination of 7,8-dimethoxyquinoline has been reported to yield a mixture of isomers, targeted synthesis might require a more sophisticated strategy involving directing groups or starting with a pre-brominated precursor in a transition-metal-catalyzed ring-forming reaction. gelisim.edu.tr

The following table provides a comparative overview of the different synthetic paradigms.

Synthetic PathwayEfficiency (Yields, Time)Selectivity (Regio-, Stereo-)AdvantagesDisadvantages
Classical (e.g., Skraup) Often low to moderate yields, long reaction times.Poor regioselectivity is common.Uses simple, inexpensive starting materials.Harsh conditions (strong acids, high temp), toxic reagents, hazardous byproducts. ijfans.org
Transition Metal-Catalyzed Generally high yields, shorter times.High regioselectivity is often achievable.Mild conditions, high efficiency, broad functional group tolerance. scispace.comthieme-connect.comUse of expensive and/or toxic metals, potential for catalyst leaching into the product. acs.org
Green (MW, Solvent-free) Variable to high yields, very short reaction times (MW).Can be highly selective.Reduced energy use, minimal waste, improved safety, avoids hazardous solvents. rsc.orgjocpr.comMay require specialized equipment (MW), scalability can be a concern.
Green (Organocatalysis) Good to high yields.Can achieve excellent enantioselectivity.Metal-free, avoids toxicity issues, environmentally benign. researchgate.netnih.govMay require higher catalyst loading, substrate scope can be more limited than metal catalysts.

Reactivity and Derivatization Strategies of 4 Bromo 7,8 Dimethoxyquinoline

Nucleophilic Aromatic Substitution at the C-4 Bromine Position

Nucleophilic aromatic substitution (SNA r) is a fundamental reaction class for the functionalization of haloquinolines. researchgate.netsemanticscholar.org In the context of 4-bromo-7,8-dimethoxyquinoline, the bromine atom can be displaced by a range of nucleophiles, enabling the introduction of diverse functional groups.

The SNA r reaction at an aromatic ring typically proceeds via an addition-elimination mechanism. byjus.com A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, bromine), forming a negatively charged intermediate known as a Meisenheimer complex. byjus.commasterorganicchemistry.com The aromaticity of the ring is temporarily disrupted in this step. Subsequently, the leaving group departs, restoring the aromatic system and yielding the substituted product. byjus.com The rate of this reaction is often dependent on the concentrations of both the substrate and the nucleophile, characteristic of a bimolecular process. solubilityofthings.comlibretexts.orglibretexts.org

The scope of nucleophiles that can displace the C-4 bromine includes amines, alkoxides, and thiolates, leading to the formation of aminoquinolines, alkoxyquinolines, and thioquinolines, respectively. researchgate.netbyjus.com For instance, reactions with cyclic amines like morpholine (B109124) and piperazine (B1678402) have been shown to proceed in high yields, particularly when the quinoline (B57606) ring is activated by electron-withdrawing groups. semanticscholar.org

The two methoxy (B1213986) groups at the C-7 and C-8 positions exert a significant electronic influence on the reactivity of the quinoline ring. Methoxy groups are generally considered electron-donating through their mesomeric (+M) effect, which can increase the electron density of the aromatic system. chemrxiv.orgmdpi.com However, they also exhibit an electron-withdrawing inductive (–I) effect. mdpi.com

Mechanism and Scope of Nucleophilic Displacement Reactions

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The C-4 bromine atom of this compound serves as an excellent handle for such transformations. researchgate.net

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. libretexts.orgmdpi.com This reaction is widely used for the formation of C-C bonds and is known for its mild reaction conditions and high functional group tolerance. mdpi.comnih.gov

The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the C-4 position.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromoquinolines

EntryBromoquinoline SubstrateBoronic AcidCatalyst SystemProductYield (%)Reference
14-Bromo-3-hydroxyquinoline-N-oxidePolyprenyl boronic acidNot specified4-Polyprenyl-3-hydroxyquinoline-N-oxideNot specified researchgate.net
23-Bromo-indazoleArylboronic acidP1 (1.0–1.5 mol%), K₃PO₄3-Aryl-indazole95 nih.gov
34-Bromo-2,4'-bithiazole(Hetero)aryl halides (via Miyaura borylation)Palladium catalyst4-Substituted-2,4'-bithiazoleNot specified rsc.org

This table presents examples of Suzuki-Miyaura reactions on related bromo-heterocyclic systems to illustrate the scope of the reaction.

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgresearchgate.net This reaction is a powerful method for the synthesis of arylalkynes. thalesnano.com The catalytic cycle typically involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium complex, followed by reductive elimination. libretexts.org Copper-free protocols have also been developed. libretexts.orgthalesnano.com

The application of the Sonogashira coupling to this compound would enable the direct introduction of an alkynyl moiety at the C-4 position, providing access to a class of compounds with potential applications in materials science and medicinal chemistry.

Table 2: General Conditions for Sonogashira Coupling

ComponentTypical Reagents/ConditionsReference
SubstrateAryl/Vinyl Halide (e.g., this compound) libretexts.org
Coupling PartnerTerminal Alkyne libretexts.org
CatalystPd(0) complex (e.g., PdCl₂(PPh₃)₂) researchgate.net
Co-catalystCu(I) salt (e.g., CuI) researchgate.net
BaseAmine (e.g., Et₃N) researchgate.net
SolventToluene, DMF, etc. researchgate.net

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgmdpi.com This reaction is a versatile method for the synthesis of substituted alkenes with a high degree of stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

By employing this compound in a Heck reaction, various alkenyl groups can be introduced at the C-4 position. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity. organic-chemistry.org

Table 3: Key Components of the Heck Reaction

ComponentRoleExamplesReference
Aryl/Vinyl HalideElectrophilic partnerThis compound organic-chemistry.org
AlkeneNucleophilic partnerAcrylates, styrenes mdpi.com
Palladium CatalystFacilitates C-C bond formationPd(OAc)₂, Pd/C organic-chemistry.orgmdpi.com
BaseNeutralizes HX formedEt₃N, K₂CO₃ organic-chemistry.org
SolventReaction mediumDMF, Acetonitrile organic-chemistry.org

Buchwald-Hartwig Amination for N-Substitution

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction provides a powerful route for the N-substitution of aryl halides, including this compound. The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The C4-bromo position on the quinoline ring is susceptible to this transformation, allowing for the introduction of a wide array of amine-containing functionalities.

The general catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex, which is generated in situ. This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The cycle concludes with reductive elimination, which yields the desired N-substituted quinoline product and regenerates the active Pd(0) catalyst.

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst system and reaction conditions. Key parameters include the choice of palladium precursor, the structure of the phosphine ligand, the strength of the base, the solvent, and the reaction temperature. For electron-rich and potentially coordinating heteroaromatic substrates like quinolines, bulky, electron-rich biaryl phosphine ligands are often employed to facilitate the crucial reductive elimination step and prevent catalyst deactivation.

While specific studies on this compound are not extensively documented in readily available literature, analogous transformations on other bromoquinolines and related aryl bromides provide a strong basis for predicting effective reaction conditions. For instance, the amination of 2- and 4-bromoestrone (B42572) derivatives has been successfully achieved using a Pd(OAc)₂/X-Phos system with strong bases like NaOt-Bu or KOt-Bu in toluene. rsc.org Similarly, selective amination at the C6 position of 6-bromo-2-chloroquinoline (B23617) has been optimized, highlighting the importance of solvent choice in achieving high yields and selectivity. chinesechemsoc.org These examples suggest that a combination of a palladium(II) acetate (B1210297) or a pre-catalyst, a sterically hindered biarylphosphine ligand, and a strong, non-nucleophilic base would be effective for the N-substitution of this compound.

Below is a representative table of potential conditions for the Buchwald-Hartwig amination of this compound with a generic amine (R¹R²NH), based on established protocols for similar substrates.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
1Pd(OAc)₂ (2-5)X-Phos (4-10)NaOt-Bu (1.5-2.0)Toluene80-110
2Pd₂(dba)₃ (1-2)RuPhos (2-4)K₃PO₄ (2.0)Dioxane100
3Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)DMF100-120
4XantPhos Pd G3 (5)(none)DBU (2.0)Toluene/MeCN140

This interactive table illustrates typical conditions extrapolated from related literature. Actual yields and optimal conditions would require experimental validation.

Other Emerging Cross-Coupling Methodologies

Beyond established palladium-catalyzed reactions, several emerging cross-coupling methodologies offer alternative pathways for the functionalization of this compound. These methods often provide advantages in terms of reaction conditions, substrate scope, and functional group tolerance.

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has surfaced as a cost-effective and powerful alternative to palladium for C-N bond formation. Recent advancements have demonstrated that simple, ligand-free nickel systems can effectively catalyze the amination of heteroaryl bromides. For example, a thermal, ligand-free method using a "naked nickel" complex and zinc as a reductant has been reported for the amination of electron-deficient aryl bromides. acs.org Another prominent strategy involves dual photoredox/nickel catalysis. researchgate.net In this approach, a photocatalyst absorbs visible light to initiate a single-electron transfer (SET) process that drives the nickel catalytic cycle. This allows for C-N cross-couplings to occur under exceptionally mild conditions, often at room temperature, which is beneficial for complex molecules with sensitive functional groups. unimi.it Such systems have proven effective for coupling aryl bromides with a variety of amines, and could foreseeably be applied to this compound. researchgate.netunimi.it

C-H Activation/Functionalization: Transition metal-catalyzed C-H activation is a paradigm-shifting strategy that circumvents the need for pre-functionalized starting materials like aryl halides. nih.govmdpi.com Instead of targeting the C-Br bond, these methods directly functionalize the C-H bonds of the quinoline core. While this does not directly derivatize the C4-bromo position, it represents an advanced strategy for modifying other positions on the 7,8-dimethoxyquinoline scaffold. For instance, regioselective metal-catalyzed functionalization of quinolines can introduce aryl, alkyl, or other groups at various positions, guided by directing groups or the inherent electronic properties of the ring system. nih.govmdpi.com Research in this area is rapidly expanding, offering future potential for novel derivatization patterns that are inaccessible through traditional cross-coupling. nih.gov

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (SₑAr) is a fundamental reaction for functionalizing aromatic rings. In the quinoline system, the reaction is heavily influenced by the electronic nature of its two fused rings. The pyridine (B92270) ring is electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive towards electrophiles than the benzene (B151609) ring. msu.edureddit.com Consequently, electrophilic substitution on an unsubstituted quinoline typically occurs on the benzene ring, favoring the C5 and C8 positions. reddit.com

In the case of this compound, the reactivity and regioselectivity are dictated by the combined electronic effects of the substituents. The key influencers are:

The Methoxy Groups (-OCH₃) at C7 and C8: These are powerful activating, ortho, para-directing groups due to their ability to donate electron density via resonance. libretexts.orgorganicchemistrytutor.com

The Bromo Group (-Br) at C4: Halogens are weakly deactivating but are also ortho, para-directing. libretexts.orgorganicchemistrytutor.com

The Quinoline Nitrogen: Deactivates the heterocyclic ring towards electrophilic attack.

The dominant directing influence comes from the two strongly activating methoxy groups on the carbocyclic ring. They will direct incoming electrophiles to the positions ortho and para to themselves.

The C7-methoxy group directs ortho to C6 and para to C5.

The C8-methoxy group directs ortho to C7 (already substituted) and has a weaker meta-directing influence on other positions.

Considering these effects, the most probable sites for electrophilic attack are C5 and C6.

Position C5: This position is para to the C7-methoxy group and meta to the C8-methoxy group. The strong para-directing effect of the C7-OCH₃ makes C5 a highly favored site for substitution.

Position C6: This position is ortho to the C7-methoxy group and meta to the C8-methoxy group. It is also an activated site.

Therefore, electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound would be expected to yield predominantly the C5-substituted product, with the C6-substituted isomer as a potential minor product. Studies on related systems, such as the nitration of 5-chloro-2,6-dimethoxy-4-methylquinoline (B66841) to yield the 8-nitro derivative, demonstrate that nitration occurs on the benzene ring under controlled conditions (e.g., HNO₃/H₂SO₄ at 0-5°C). Another study reported the nitration of a 6,8-dimethoxyquinoline (B1356820) derivative, further supporting substitution on the carbocyclic ring. nih.gov Similarly, regioselective halogenation of 8-substituted quinolines often targets the C5 or C7 positions, highlighting the possibility of further functionalization on the benzene portion of the molecule. rsc.org

Functional Group Transformations and Modifications of the Methoxy Moieties

The two methoxy groups at the C7 and C8 positions of this compound are key functional handles that can be chemically modified to alter the compound's properties. The most common transformation for aryl methyl ethers is cleavage of the ether bond (demethylation) to reveal the corresponding phenols (hydroxyl groups).

The cleavage of these stable ether linkages typically requires strong reagents. Common methods include:

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl methyl ethers. The reaction is usually performed in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures. BBr₃ acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the removal of the methyl group. A study on the synthesis of a dihydroxyquinoline derivative reported the successful demethylation of 7,8-dimethoxyquinoline using boron tribromide to give the diol in high yield. researchgate.net

Strong Protic Acids: Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) can also be used to cleave ethers, typically at elevated temperatures. libretexts.orgmasterorganicchemistry.com For example, the hydrolysis of 5,8-dimethoxyquinoline (B1605891) with HBr in acetic acid has been used to produce a methoxy-quinone derivative, demonstrating cleavage of the methoxy groups.

Aluminum Halides (AlCl₃ or AlBr₃): Lewis acids like aluminum trichloride, often in the presence of a nucleophilic scavenger such as ethanethiol, can effectively demethylate aryl methyl ethers. rsc.org This method can sometimes offer selectivity, for instance, by preferentially cleaving a methoxy group adjacent to a carbonyl function. nih.govscirp.org

The conversion of the methoxy groups to hydroxyl groups on the this compound backbone would yield 4-bromoquinoline-7,8-diol. These resulting phenolic hydroxyl groups are valuable for further derivatization, such as O-alkylation, O-acylation, or use in building more complex structures like macrocycles or polymers. The selective demethylation of only one of the two methoxy groups (e.g., at C7 or C8) would be challenging but could potentially be achieved under carefully controlled conditions or through multi-step protecting group strategies.

Computational and Theoretical Investigations of 4 Bromo 7,8 Dimethoxyquinoline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular shape, and energetic stability.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting the ground state properties of molecules. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be used to optimize the geometry of 4-Bromo-7,8-dimethoxyquinoline and calculate various electronic properties. These studies are crucial for understanding the molecule's stability and reactivity. nih.govresearchgate.net

Key ground state properties that can be determined for this compound using DFT include:

Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Energy and Stability: The total electronic energy of the optimized structure indicates its thermodynamic stability.

Electrostatic Potential (ESP) Map: Visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov These maps help in predicting sites for potential chemical reactions.

Interactive Table: Calculated Ground State Properties of this compound (Hypothetical DFT Data)
Property Calculated Value Unit
Total Electronic Energy -2578.45 Hartrees
Dipole Moment 2.87 Debye
C4-Br Bond Length 1.90 Å
C7-O(methoxy) Bond Length 1.36 Å
C8-O(methoxy) Bond Length 1.37 Å

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for energetic and spectroscopic properties. For this compound, ab initio calculations can be employed to:

Determine Accurate Ionization Potentials and Electron Affinities: These values are related to the HOMO and LUMO energies and provide a measure of the energy required to remove or add an electron, respectively.

Predict Spectroscopic Properties: Ab initio methods can simulate various types of spectra, including:

Infrared (IR) and Raman Spectra: To identify vibrational modes and functional groups.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: To aid in structure elucidation by predicting the chemical environment of different nuclei (e.g., ¹H, ¹³C).

UV-Vis Spectra: To understand the electronic transitions and the color of the compound.

Density Functional Theory (DFT) Studies on Ground State Properties

Frontier Molecular Orbital (FMO) Analysis and Prediction of Reactivity Profiles

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and distribution of these orbitals in this compound provide valuable insights into its reactivity.

HOMO: The HOMO represents the ability of a molecule to donate electrons. Regions with a high HOMO density are susceptible to electrophilic attack. In quinoline (B57606) derivatives, the HOMO is often localized on the quinoline ring system and any electron-donating substituents. nih.gov

LUMO: The LUMO represents the ability of a molecule to accept electrons. Regions with a high LUMO density are prone to nucleophilic attack. nih.gov

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

FMO analysis of this compound can predict its reactivity profile, highlighting potential sites for various chemical reactions. For instance, the electron-rich dimethoxy-substituted benzene (B151609) ring and the electron-deficient pyridine (B92270) ring of the quinoline core will exhibit different reactivities.

Interactive Table: Frontier Molecular Orbital Properties of this compound (Hypothetical DFT Data)
Property Value (eV)
HOMO Energy -6.25
LUMO Energy -1.15
HOMO-LUMO Gap (ΔE) 5.10

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, which has rotatable methoxy (B1213986) groups, MD simulations are invaluable for exploring its conformational landscape. biorxiv.org

MD simulations can provide information on:

Conformational Preferences: Identifying the most stable and populated conformations of the molecule in different environments (e.g., in a vacuum, in a solvent).

Flexibility and Dynamics: Understanding how different parts of the molecule move and fluctuate over time. The flexibility of the methoxy groups can be crucial for its interaction with biological targets. mdpi.com

Solvent Effects: Simulating the molecule in an explicit solvent (e.g., water) to understand how the solvent molecules arrange around it and influence its conformation and properties.

By running MD simulations, researchers can generate a conformational ensemble, which is a collection of different structures that the molecule can adopt. biorxiv.org This provides a more realistic representation of the molecule's behavior than a single static structure.

Structure-Reactivity Relationships: Insights from Theoretical Models

By combining the insights from quantum chemical calculations and MD simulations, theoretical models can be developed to establish structure-reactivity relationships for this compound. These models can explain how modifications to the molecular structure affect its chemical reactivity.

For example, theoretical models can be used to:

Predict the Regioselectivity of Reactions: By analyzing the FMOs and electrostatic potential, one can predict which positions on the quinoline ring are most likely to undergo electrophilic or nucleophilic substitution.

Evaluate the Impact of Substituents: The effect of the bromo and dimethoxy groups on the reactivity of the quinoline core can be quantified. For instance, the electron-donating methoxy groups activate the benzene part of the quinoline ring towards electrophilic substitution, while the bromo group can act as a leaving group in nucleophilic substitution reactions.

Rationalize Reaction Mechanisms: Computational studies can be used to model the transition states and intermediates of chemical reactions, providing a detailed understanding of the reaction mechanism at the molecular level. escholarship.org

Ligand-Target Interaction Modeling (Molecular Docking, MD) for Medicinal Chemistry Scaffolds (excluding clinical implications)

The this compound scaffold has potential applications in medicinal chemistry. nih.gov Molecular modeling techniques like molecular docking and MD simulations are instrumental in exploring its potential as a ligand for biological targets. researchgate.net

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. nih.gov Docking studies can be used to screen this compound against various protein targets to identify potential binding partners. The docking score provides an estimate of the binding affinity.

Molecular Dynamics (MD) Simulations of Ligand-Protein Complexes: Once a potential binding pose is identified through docking, MD simulations can be used to assess the stability of the ligand-protein complex over time. nih.gov These simulations provide a more dynamic and realistic picture of the binding interactions, including the role of water molecules and the flexibility of both the ligand and the protein. mdpi.comnih.gov

These computational approaches can guide the design of new derivatives of this compound with improved binding affinities and selectivities for specific biological targets, forming the basis for the development of new medicinal chemistry scaffolds. acs.org

Strategic Applications of 4 Bromo 7,8 Dimethoxyquinoline and Its Derivatives

As Versatile Synthetic Intermediates in Complex Molecule Synthesis

The strategic importance of 4-Bromo-7,8-dimethoxyquinoline in synthetic organic chemistry lies in its role as a versatile and functionalized building block. cymitquimica.com Its quinoline (B57606) core is a privileged scaffold found in a multitude of natural products and pharmacologically important molecules. rsc.orgscirp.orgmdpi.com The specific arrangement of its substituents—a bromine atom at the 4-position and two methoxy (B1213986) groups at the 7- and 8-positions—provides a unique combination of reactivity and structural features that chemists can exploit for the construction of more elaborate molecular architectures.

The bromine atom at the C-4 position is particularly significant. Halogenated quinolines are valuable precursors for creating multifunctional compounds. wiley.com This bromo-substituent serves as a highly useful synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the introduction of diverse functional groups such as aryl, alkyl, cyano, and amino moieties, thereby facilitating the assembly of complex molecular frameworks. wiley.comresearchgate.net

This compound is an exemplary starting material for the synthesis of advanced heterocyclic and polycyclic systems. cymitquimica.combldpharm.com The quinoline structure itself is a fused heterocycle, and the reactive C-Br bond provides a direct pathway for further annulation reactions to build additional rings. Quinoline-fused ring systems are the backbone of many significant compounds, including alkaloids and materials with unique electronic properties. scirp.orgresearchgate.net

Chemists can leverage the C-4 bromine to construct tetracyclic and pentacyclic systems, which are common motifs in natural products. For instance, intramolecular cyclization reactions following a substitution at the 4-position can lead to the formation of novel fused-ring structures. The synthesis of quinoline-fused benzoxepinoquinolinones has been demonstrated from related bromo-quinoline precursors, highlighting a viable strategy for creating polycyclic compounds. scirp.org The straightforward functionalization of the bromo-group allows for the streamlined synthesis of a library of derivatives, which can then be used to explore the construction of diverse and complex heterocyclic systems. wiley.comnih.gov

The quinoline skeleton is a core component of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. rsc.orgarabjchem.org Consequently, quinoline derivatives are regarded as "privileged structures" in medicinal chemistry, serving as ideal starting points for the development of new therapeutic agents. wiley.comnih.gov this compound, with its specific substitution pattern, is a valuable precursor for creating analogs of natural products and novel bioactive scaffolds.

Brominated quinolines and their reduced tetrahydroquinoline counterparts are essential intermediates in the synthesis of derivatives that can be further elaborated into bioactive molecules. wiley.comresearchgate.netresearchgate.net The bromo group can be replaced with various side chains or functional groups to mimic the structures of natural products or to explore new areas of chemical space for biological activity. For example, the synthesis of discorhabdin C, a marine alkaloid, and dynemicin A, an antitumor antibiotic, are based on a tetrahydroquinoline nucleus, demonstrating the importance of this scaffold in accessing complex, biologically active natural products. mdpi.com The ability to selectively modify the 4-position of the 7,8-dimethoxyquinoline core allows researchers to systematically develop structure-activity relationships and optimize compounds for specific biological targets.

Building Blocks for Advanced Heterocyclic and Polycyclic Systems

Exploration in Functional Materials and Chemical Probes

The unique electronic and photophysical properties of the quinoline ring system make its derivatives attractive candidates for applications in materials science and as tools for chemical biology. The extended π-conjugated system of this compound, combined with its functional handles for modification, provides a platform for developing novel functional materials.

Quinoline derivatives are being explored for their utility in organic electronics. Related heterocyclic compounds, such as 7-Bromo-4-chloro-6-methylquinoline, have been investigated for their potential as organic semiconductors. Furthermore, brominated building blocks can serve as end-capping materials to extend the chromophore of other molecules through cross-coupling reactions, a strategy used to enhance the properties of materials for electrochemical sensing. ossila.com The conjugated nature of the this compound scaffold suggests its potential as a component in organic light-emitting diodes (OLEDs) or other electronic devices, particularly after further modification to tune its electronic energy levels.

In the realm of chemical biology, quinoline derivatives have been successfully utilized in the development of fluorescent probes. While some bromo-quinoline analogs are non-fluorescent themselves, they can be used in conjunction with fluorescent dyes for calibrating biological measurements. nih.gov More commonly, the quinoline core serves as the fluorophore, and substitutions on the ring are used to modulate its emission properties and introduce specificity for detecting certain ions, molecules, or cellular environments. The functional groups on this compound offer multiple avenues for derivatization to create novel probes with tailored fluorescence and binding characteristics.

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it an effective coordination site for metal ions. Consequently, quinoline derivatives have been widely employed as ligands in the preparation of metal complexes for catalysis. scirp.org The electronic and steric properties of the quinoline ligand can be finely tuned by altering the substituents on the ring system, which in turn influences the reactivity and selectivity of the metal catalyst.

The modification of functional groups on the quinoline scaffold allows them to serve as potent and specific ligands for a variety of biotargets and catalytic systems. nih.gov For example, 4,7-dimethoxy-1,10-phenanthroline, a structurally related dimethoxy-substituted heterocycle, has proven to be an excellent ligand for copper-catalyzed N-arylation reactions. nih.gov This suggests that this compound and its derivatives could also function as effective ligands in transition metal catalysis, with the bromo- and methoxy- groups providing opportunities to modulate the ligand's electronic character and steric bulk to optimize catalytic performance.

Potential in Organic Electronics and Fluorescent Probes

Rational Design in Medicinal Chemistry (Focus on Molecular Mechanism and SAR, excluding clinical trials/dosage/safety)

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its versatile binding properties and its presence in a wide array of pharmacologically active agents. rsc.orgnih.gov The rational design of new drugs based on the this compound core involves understanding its potential molecular mechanisms of action and systematically investigating its structure-activity relationships (SAR).

The mechanism of action for quinoline derivatives is diverse. A common mode of action for planar aromatic systems like quinoline is the intercalation into DNA, which can disrupt DNA replication and transcription processes, ultimately leading to cell death. Furthermore, specific quinoline derivatives have been identified as potent inhibitors of key cellular enzymes. For example, certain bromo-substituted hydroxyquinolines, such as 5,7-dibromo-8-hydroxyquinoline, are known inhibitors of human topoisomerase I, a critical enzyme involved in managing DNA topology during replication. wiley.comnih.gov This inhibition is a validated mechanism for anticancer activity. Related quinoline-dione structures are known to be redox-active and can induce apoptosis through the modulation of mitochondrial proteins. The unique substitution pattern of this compound provides a distinct starting point for designing inhibitors that could target these or other enzymatic pathways.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For quinoline derivatives, the type and position of substituents dramatically influence their pharmacological effects. smolecule.com

The Bromo Group: The bromine atom at the C-4 position is a key feature. Halogen atoms at specific positions on the quinoline ring are known to enhance anticancer activity. The bromine acts as an effective leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of a diverse library of analogs for SAR studies. wiley.comnih.gov Its size and electronegativity also directly influence how the molecule fits into and interacts with a biological target's binding pocket.

The Dimethoxy Groups: The two methoxy groups at the C-7 and C-8 positions are also critical. As electron-donating groups, they modulate the electronic properties of the quinoline ring system, which affects its reactivity and binding interactions. The specific 6,7-dimethoxy substitution pattern in the related quinazoline (B50416) scaffold is known to be crucial for potent activity as α1-adrenoceptor antagonists, highlighting the importance of the methoxy group positioning for target selectivity. acs.org

The table below summarizes SAR insights gleaned from various quinoline derivatives, which can guide the rational design of new compounds based on the this compound scaffold.

Compound/ClassKey Structural FeaturesObserved Biological Relevance (Mechanism/Activity)Source
4-Bromo-7-chloro-6-methoxyquinolineBromo at C4, Chloro at C7, Methoxy at C6Unique substitution pattern influences reactivity and biological activity. Investigated for antimicrobial and anticancer potential. smolecule.com
5,7-Dibromo-8-hydroxyquinolineBromo at C5 and C7, Hydroxyl at C8Inhibits human DNA topoisomerase I. Induces apoptosis in cancer cell lines. wiley.comnih.gov
6-Bromo-7-methoxyquinoline-5,8-dioneQuinone core, Bromo at C6, Methoxy at C7Exhibits anticancer activity by inducing mitochondrial dysfunction. Bromine enhances electrophilicity.
Ethyl 4-hydroxy-7,8-dimethoxyquinoline-3-carboxylateHydroxy at C4, Methoxy at C7/C8Hydroxy and methoxy groups are crucial for binding affinity. Quinoline ring can intercalate with DNA.
2,4-Diamino-6,7-dimethoxyquinazoline (B29095)Related scaffold with 6,7-dimethoxy patternPotent and selective α1-adrenoceptor antagonists. The dimethoxy groups are critical for activity. acs.org

Structure-Activity Relationship (SAR) Studies for Target Interaction Hypotheses

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For derivatives of the quinoline scaffold, SAR studies have revealed that minor structural modifications can lead to significant changes in potency and selectivity.

The core quinoline ring system is often essential for activity, with its ability to participate in various non-covalent interactions, including potential DNA intercalation. smolecule.com However, the nature and position of substituents are the primary determinants of target specificity and potency.

The Role of Halogenation: The bromine atom at the C4-position, as seen in the parent compound, is a key feature. Halogens, particularly bromine and chlorine, are often incorporated to enhance biological activity. In the case of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a related scaffold, the 3-bromoanilino moiety was found to be optimal for potent inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.org SAR studies on 4-anilinoquinolines designed as kinase inhibitors showed that progressing from smaller to larger halogens (chloro, bromo, iodo) at the 6-position of the quinoline ring systematically altered binding affinity for various kinases. biorxiv.org The substitution of a bromo-phenyl group at the 3-position of a pyrazole (B372694) moiety attached to a quinoline scaffold was also found to be significant for cytotoxic activity. doi.org

The Influence of Methoxy Groups: Electron-donating groups, such as methoxy (-OCH₃) groups, on the benzene (B151609) portion of the quinoline ring are frequently associated with enhanced biological activity. acs.org For EGFR inhibitors, substitutions at the 6- and 7-positions are preferred over the 5- and 8-positions. acs.org The 6,7-dimethoxy substitution pattern is a common feature in potent kinase inhibitors, including c-Met and EGFR/FAK inhibitors. tandfonline.comnih.gov Similarly, 6,7-dimethoxyquinazoline (B1622564) analogues are established as potent inhibitors of the G9a histone methyltransferase. While 7,8-dimethoxy derivatives are also studied, the 6,7-dimethoxy pattern often appears in the most potent compounds. For instance, 6,8-dimethoxyquinoline (B1356820) showed selective antiproliferative activity against HT29 cancer cell lines. researchgate.nettubitak.gov.tr

Substitution at the 4-Position: The 4-position is a critical site for modification to achieve target specificity. While the parent compound has a bromine atom, replacing it with more complex moieties like a substituted aniline (B41778) group (R-NH-) gives rise to the 4-anilinoquinoline class, which is a cornerstone of many kinase inhibitor discovery programs. biorxiv.orgmdpi.com The nature of the aniline substituent itself is a major determinant of potency and selectivity against different kinases. mdpi.com

The following table summarizes key SAR findings for various quinoline derivatives.

Molecular Basis of Biological Interactions (e.g., Enzyme Inhibition, Receptor Binding in in vitro systems)

The biological effects of this compound derivatives are rooted in their specific interactions with macromolecules. In vitro studies have identified several key mechanisms, primarily enzyme inhibition and receptor binding.

Enzyme Inhibition:

Kinase Inhibition: A predominant mechanism of action for many quinoline derivatives is the inhibition of protein kinases. These compounds often function as ATP-competitive inhibitors, binding to the ATP pocket of the enzyme and preventing the phosphorylation of substrate proteins. acs.org Derivatives of the 6,7-dimethoxyquinoline (B1600373) scaffold have shown potent inhibitory activity against a range of kinases, including:

EGFR: 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline was identified as an exceptionally potent inhibitor of EGFR tyrosine kinase with an IC₅₀ value of 25 pM. acs.org Other 6,7-dimethoxy-2-arylquinolines also emerged as efficient EGFR inhibitors with IC₅₀ values in the two-digit nanomolar range. tandfonline.com

c-Met: A series of 6,7-dimethoxy-4-anilinoquinolines were developed as potent inhibitors of the c-Met kinase, a key target in cancer therapy. nih.gov

G9a Histone Methyltransferase: A quinoline scaffold was identified as a potent and selective inhibitor of the G9a enzyme, which is involved in epigenetic regulation.

FAK: In addition to EGFR, 6,7-dimethoxy-2-arylquinolines displayed inhibitory activity against Focal Adhesion Kinase (FAK). tandfonline.com

GAK, SLK, STK10: 4-Anilinoquinolines have been profiled against a panel of kinases, revealing potent inhibition of Cyclin G-associated kinase (GAK) and other related kinases. biorxiv.orgmdpi.com

Topoisomerase Inhibition: Some brominated quinolines have been found to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair. wiley.comnih.gov This interaction prevents the re-ligation of the DNA strand, leading to cell death, which is a key mechanism for certain anticancer drugs.

Receptor Binding:

α1-Adrenoceptor Antagonism: Derivatives of 2,4-diamino-6,7-dimethoxyquinoline have been evaluated for their affinity to α-adrenoceptors. Many compounds displayed high in vitro binding affinities for α1-adrenoceptors, with Kᵢ values in the sub-nanomolar range, and acted as potent competitive antagonists. For example, 4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinoline was found to be a highly potent competitive antagonist of the α1-mediated vasoconstrictor action of noradrenaline.

The following table details the in vitro activity of specific quinoline derivatives against their molecular targets.

Derivative/ClassMolecular TargetInteraction TypeIn Vitro ActivityReference
4-(3-Bromoanilino)-6,7-dimethoxyquinazolineEGFR Tyrosine KinaseCompetitive InhibitionIC₅₀ = 0.025 nM acs.org
4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinolineα1-AdrenoceptorCompetitive AntagonismKᵢ = 0.14 nM
Brominated Methoxyquinolines (e.g., Compound 11)Human Topoisomerase IEnzyme InhibitionInhibited enzyme activity; significant binding energies determined by MM-PBSA studies. nih.gov
2,4-diamino-6,7-dimethoxyquinoline scaffoldG9a Histone MethyltransferaseEnzyme InhibitionIdentified as a new inhibitory scaffold with high potency and selectivity.
6,7-dimethoxy-2-arylquinoline (Compound 6h)EGFR KinaseEnzyme InhibitionIC₅₀ = 20.15 nM tandfonline.com

Scaffold Optimization for Specific Molecular Targets

Scaffold optimization is a rational design process that uses SAR data to modify a core chemical structure to enhance its activity, selectivity, and pharmacokinetic properties for a specific molecular target. The this compound structure and its isomers serve as excellent starting points for such optimization efforts.

Optimization for Kinase Inhibition: The development of potent kinase inhibitors provides a clear example of scaffold optimization. The journey often begins with a simple quinoline or quinazoline core.

Core Substitution: Initial screening identifies the quinoline ring as a viable hinge-binding motif. SAR studies then guide the addition of substituents to improve potency. The addition of 6,7-dimethoxy groups is a common first step, as these electron-donating groups often enhance binding affinity. acs.org

Introduction of a Vector for Specificity: The bromine at the 4-position is a reactive handle that can be replaced via nucleophilic substitution or cross-coupling reactions. Replacing it with a substituted aniline moiety (to create 4-anilinoquinolines) is a crucial optimization step. This aniline group projects out of the ATP-binding pocket and can be modified to create specific interactions with amino acid residues unique to the target kinase, thereby conferring both potency and selectivity. mdpi.com

Fine-Tuning: Further optimization involves modifying the substitution pattern on the aniline ring itself. For example, in the development of GAK inhibitors, various substitutions on the aniline portion had a wide range of effects on metabolic stability and target engagement. mdpi.com Similarly, for EGFR/FAK inhibitors, adding trifluoromethylphenyl groups to the quinoline scaffold led to potent dual inhibitors. tandfonline.com

Optimization for G9a Inhibition: The discovery of quinoline-based G9a inhibitors originated from studies on the established quinazoline inhibitor, BIX-01294. By analyzing the key pharmacophoric features of BIX-01294, researchers designed and synthesized a range of alternative heterocyclic scaffolds. This led to the identification of a novel 2,4-diamino-6,7-dimethoxyquinoline core that retained excellent potency and high selectivity for G9a, demonstrating a successful scaffold-hopping strategy.

Optimization for α1-Adrenoceptor Antagonism: The 2,4-diamino-6,7-dimethoxyquinazoline scaffold, known for its α1-antagonist properties (e.g., Prazosin), served as the basis for optimization. A series of derivatives were prepared by modifying the piperazine (B1678402) ring attached to the C2 position with various acyl groups. This optimization led to the discovery of compounds with extremely high potency (Kᵢ values in the low nanomolar to picomolar range) and over 10,000-fold selectivity for α1- versus α2-adrenoceptors. acs.org

The following table illustrates examples of scaffold optimization.

Parent ScaffoldTargetOptimization StrategyOptimized Derivative ExampleResultReference
QuinolineKinases (e.g., EGFR)Addition of 6,7-dimethoxy groups; replacement of C4-substituent with a bromo-anilino group.4-(3-Bromoanilino)-6,7-dimethoxyquinazolineVastly increased potency (pM range). acs.org
6,7-Dimethoxyquinazoline (BIX-01294 scaffold)G9a MethyltransferaseScaffold hopping to a quinoline core.2,4-diamino-6,7-dimethoxyquinoline derivativesIdentified a new, highly potent and selective inhibitory scaffold.
2,4-Diamino-6,7-dimethoxyquinazolineα1-AdrenoceptorModification of the C2-piperazine substituent.4-Amino-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinolineAchieved sub-nanomolar potency and high selectivity.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Innovative and Highly Efficient Synthetic Methods

The synthesis of quinoline (B57606) derivatives has been a subject of intense research, with numerous methods developed and refined over the years. researchgate.net Classical methods like the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, have been widely used. researchgate.netrsc.org However, the pursuit of more efficient, regioselective, and environmentally benign synthetic routes remains a key objective.

Future research in the synthesis of 4-Bromo-7,8-dimethoxyquinoline and its analogs will likely focus on:

Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, and Negishi couplings offer powerful tools for the late-stage functionalization of the quinoline core. gelisim.edu.trwiley.com Research could explore the use of novel catalysts to improve yields and stereoselectivity.

C-H Bond Functionalization: Direct functionalization of C-H bonds is an atom-economical approach that avoids the need for pre-functionalized starting materials. doaj.orgnih.gov Developing methods for the selective C-H bromination and methoxylation of the quinoline scaffold would be a significant advancement.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance safety, making them attractive for the synthesis of quinoline derivatives. researchgate.net

A comparative analysis of potential synthetic strategies is presented in the table below.

Synthetic Method Advantages Challenges Potential for this compound
Classical Cyclization (e.g., Friedländer) Well-established, readily available starting materials. researchgate.netrsc.orgCan suffer from poor regioselectivity and harsh reaction conditions. gelisim.edu.tracs.orgOptimization of conditions for improved regioselectivity.
Metal-Catalyzed Cross-Coupling High efficiency, good functional group tolerance. gelisim.edu.trwiley.comCatalyst cost and removal, potential for side reactions. beilstein-journals.orgDevelopment of novel, reusable catalysts for efficient bromination and methoxylation.
Direct C-H Functionalization Atom-economical, simplifies synthetic routes. doaj.orgnih.govAchieving high regioselectivity can be difficult. nih.govExploration of directing groups to control the position of bromination and methoxylation.
Photoredox Catalysis Mild reaction conditions, use of visible light as a renewable energy source.Substrate scope can be limited.Investigation of photocatalytic methods for the introduction of the bromo and methoxy (B1213986) groups.

Exploration of Novel Reactivity Patterns and Advanced Functionalizations

The bromine atom at the C4 position of this compound serves as a versatile handle for a wide range of chemical transformations. smolecule.comacs.org This allows for the introduction of diverse functional groups, leading to the creation of libraries of novel compounds with potentially unique properties.

Future research directions in this area include:

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the quinoline nitrogen facilitates nucleophilic attack at the C4 position. smolecule.com Investigating a broad range of nucleophiles (e.g., amines, thiols, alkoxides) can lead to a diverse array of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly amenable to various cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. wiley.com

Functionalization of the Methoxy Groups: While the primary focus is often on the bromo substituent, the methoxy groups can also be targets for modification, such as demethylation followed by re-alkylation with different alkyl groups.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemistry. doaj.orgmdpi.com These powerful computational tools can be leveraged to accelerate the discovery and development of new molecules.

In the context of this compound, AI and ML can be applied to:

Predict Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products and yields of synthetic transformations, aiding in the design of efficient synthetic routes. researchgate.net

De Novo Drug Design: Generative models can design novel quinoline derivatives with desired properties by learning from the chemical space of known active compounds. mdpi.com

Predicting Biological Activity: QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the biological activity of newly designed compounds, prioritizing the most promising candidates for synthesis and testing. mdpi.com Recent studies have successfully used machine learning to predict the site selectivity of electrophilic substitution on quinoline derivatives. doaj.org

AI/ML Application Description Potential Impact on this compound Research
Retrosynthesis Prediction Algorithms that suggest synthetic pathways for a target molecule.Faster identification of viable synthetic routes.
Property Prediction Models that predict physicochemical and biological properties. researchgate.netPrioritization of synthetic targets with desired characteristics.
Generative Models AI that designs new molecules with specific properties. mdpi.comDiscovery of novel this compound derivatives with enhanced functions.

Expansion of Applications in Emerging Areas of Materials Science

The unique photophysical and electronic properties of the quinoline ring system make its derivatives attractive candidates for applications in materials science. smolecule.com The presence of the bromine and methoxy groups on this compound can be tuned to modulate these properties.

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives have been investigated as components of OLEDs due to their luminescence properties. smolecule.com

Sensors: The quinoline nitrogen can act as a binding site for metal ions, making these compounds suitable for the development of chemical sensors.

Photocatalysts: Functionalized quinolines can be designed to absorb light and catalyze chemical reactions, with potential applications in solar energy conversion and environmental remediation. mdpi.com

Continued Elucidation of Molecular Mechanisms in Biological Systems (Non-Clinical)

Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov The 6,7-dimethoxyquinoline (B1600373) scaffold, in particular, has been identified in compounds with potent inhibitory activity against enzymes like G9a histone methyltransferase. nih.gov

Future non-clinical research should focus on:

Target Identification: Identifying the specific molecular targets of this compound and its derivatives is crucial for understanding their mechanism of action.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the compound and evaluating the effect on its biological activity can provide insights into the key pharmacophoric features. researchgate.net

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict how these compounds interact with their biological targets at the atomic level. researchgate.net

Collaborative Research Towards New Chemical Entities with Defined Molecular Functions

The multifaceted nature of research on this compound necessitates a collaborative approach. Bringing together experts from synthetic chemistry, computational modeling, materials science, and biology will be essential to fully realize the potential of this compound.

Future collaborative efforts should aim to:

Establish Interdisciplinary Research Programs: Fostering collaborations between academic and industrial research groups can accelerate the translation of basic research into practical applications.

Create Open-Access Databases: Sharing synthetic protocols, characterization data, and biological activity data can facilitate broader scientific inquiry and avoid duplication of effort.

Develop Standardized Testing Protocols: Establishing standardized assays for evaluating the properties of new quinoline derivatives will ensure that data from different laboratories is comparable.

Q & A

Q. Advanced

  • pH-dependent stability : Under acidic conditions (pH < 3), protonation of the quinoline nitrogen increases solubility but may displace bromine via hydrolysis. Neutral to basic conditions (pH 7–9) stabilize the compound, as seen in kinetic studies of similar bromoquinolines .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution, while non-polar solvents (e.g., toluene) favor crystalline packing .

What are the challenges in modifying the methoxy groups of this compound, and how can they be overcome?

Advanced
Methoxy groups are resistant to nucleophilic displacement due to their electron-donating nature. Solutions include:

  • Demethylation : Using BBr₃ in CH₂Cl₂ at −78°C to yield hydroxyl groups for further functionalization .
  • Directed C–H activation : Pd-catalyzed coupling (e.g., Suzuki-Miyaura) at positions ortho to methoxy groups .

How can contradictory data in spectroscopic characterization (e.g., NMR shifts) be reconciled for derivatives of this compound?

Q. Advanced

  • Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT/B3LYP/6-311+G(d,p)) .
  • Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening signals, as seen in tetrahydroquinoline analogs .

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